molecular formula C14H14O4 B2943182 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid CAS No. 400786-24-5

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid

Cat. No. B2943182
CAS RN: 400786-24-5
M. Wt: 246.262
InChI Key: ICKURTHQHUGHMK-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid (FMPA) is a novel small molecule that has been studied for its potential applications in various fields of science. FMPA is a carboxylic acid and is composed of two aromatic rings connected by a carbon-carbon bond. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. FMPA has been studied for its potential applications in drug discovery, biotechnology, and synthetic chemistry.

Scientific Research Applications

Renewable Building Blocks for Material Science

  • Phloretic Acid as an Alternative to Phenol : Phloretic acid (a phenolic compound) has been explored as a sustainable alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research highlights the potential of using naturally occurring compounds to introduce phenolic functionalities in solvent-free conditions, leading to materials with suitable thermal and thermo-mechanical properties for various applications. The study suggests that renewable acids like phloretic acid can provide specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for numerous applications in materials science (Trejo-Machin et al., 2017).

Chemical Synthesis and Molecular Architecture

  • Synthesis of Furan Derivatives : The synthesis of 1-propenylnaphthols and 3-arylnaphtho[2,1-b]furans from 3-arylallylnaphthyl ethers demonstrates a strategy to access a wide range of furan derivatives, highlighting the versatility of furan compounds in organic synthesis. This method emphasizes the potential for creating complex furan-based molecules with significant yields and high stereoselectivity, which could be analogous to the synthetic versatility of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid in forming diverse molecular architectures (Huang et al., 2017).

Antifungal and Antibacterial Applications

  • Antifungal and Antibacterial Activities of Furan Derivatives : A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from an endophytic fungus and exhibited potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis. This finding suggests the potential of furan derivatives, including this compound, in developing new antifungal and antibacterial agents (Yang et al., 2018).

Photophysical Properties for Material Science

  • Solvent Polarity Effects on Chalcone Derivatives : The study on the effect of solvent polarity on the photophysical properties of furan-chalcone derivatives emphasizes the significance of intramolecular charge transfer (ICT) interactions. These interactions result in significant shifts in absorption and fluorescence characteristics, suggesting applications in optoelectronics and sensors. The detailed analysis of dipole moments and HOMO–LUMO energy values provides insight into the electronic properties of furan derivatives, potentially applicable to this compound for designing materials with specific optical properties (Kumari et al., 2017).

properties

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-12-6-3-2-5-10(12)11(9-14(15)16)13-7-4-8-18-13/h2-8,11H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKURTHQHUGHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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